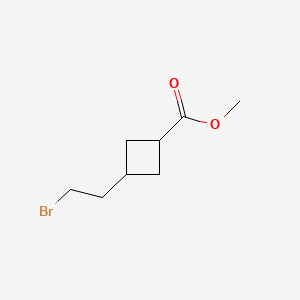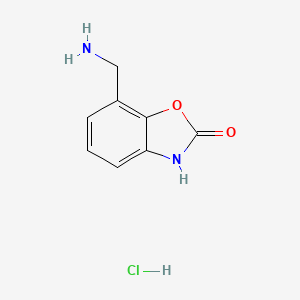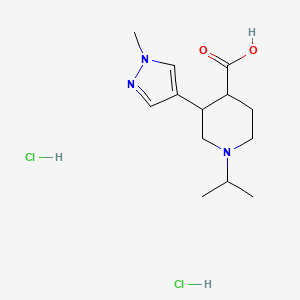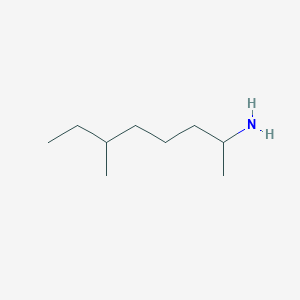
6-Methyloctan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloctan-2-amine is an organic compound with the molecular formula C9H21N It is a secondary aliphatic amine, characterized by a methyl group attached to the second carbon of an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 6-methyloctan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-30°C and the pH adjusted to neutral.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 6-methyloctan-2-one in the presence of ammonia over a nickel catalyst is another method employed in large-scale production. This process is typically conducted at elevated temperatures (around 100-150°C) and pressures (10-20 atm) to achieve optimal conversion rates.
Chemical Reactions Analysis
Types of Reactions
6-Methyloctan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield primary amines or alcohols, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides (R-X) or alcohols (R-OH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oximes, nitriles.
Reduction: Primary amines, alcohols.
Substitution: Alkylated amines, ethers.
Scientific Research Applications
6-Methyloctan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring amines.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological and cardiovascular conditions is ongoing.
Industry: It is utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-Methyloctan-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. Its amine group allows it to form hydrogen bonds and ionic interactions with active sites, influencing the overall biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-methylbutan-2-amine: A secondary aliphatic amine with a similar structure but a shorter carbon chain.
2,6-Dimethylaniline: An aromatic amine with two methyl groups attached to the benzene ring.
Uniqueness
6-Methyloctan-2-amine is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its structure allows for unique interactions in biological systems and specific reactivity in chemical synthesis, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
6-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-8(2)6-5-7-9(3)10/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
CVCJEAFOKGNKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


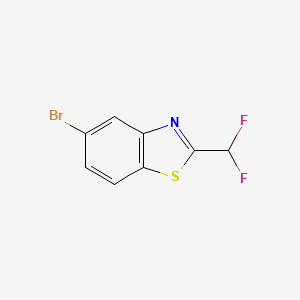

amine](/img/structure/B13581541.png)

![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)
![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)

![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
